5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
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Overview
Description
5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of pyrroloisoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrroloisoxazole core with various substituents, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Pyrroloisoxazole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a nitrile oxide and an alkyne or alkene.
Introduction of Substituents: The butyl, methoxyphenyl, and methylphenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation.
Final Cyclization and Functionalization: The final steps may involve cyclization and functionalization to achieve the desired dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione structure.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be optimized for each step.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, modulating signal transduction pathways.
DNA/RNA: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-butyl-3-(4-hydroxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
- 5-butyl-3-(4-chlorophenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
- 5-butyl-3-(4-nitrophenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Uniqueness
The uniqueness of 5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H26N2O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H26N2O4/c1-4-5-14-24-22(26)19-20(16-10-12-17(28-3)13-11-16)25(29-21(19)23(24)27)18-9-7-6-8-15(18)2/h6-13,19-21H,4-5,14H2,1-3H3 |
InChI Key |
UQWSVJQDAOICJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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